

Application Notes and Protocols: Click Chemistry Reactions with Derivatives of 1-(Bromoethynyl)cyclohexene

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Compound of Interest		
Compound Name:	1-(Bromoethynyl)cyclohexene	
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These application notes provide a comprehensive overview of the synthesis and application of **1-(Bromoethynyl)cyclohexene** derivatives in click chemistry. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool in drug discovery, bioconjugation, and materials science. The resulting 1,4-disubstituted 1,2,3-triazoles are valuable scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5]

Synthesis of 1-(Bromoethynyl)cyclohexene

The key starting material, **1-(Bromoethynyl)cyclohexene**, can be synthesized from the commercially available 1-cyclohexenecarboxaldehyde via a one-carbon homologation using the Corey-Fuchs reaction. This two-step procedure first converts the aldehyde to a dibromoalkene, which is then treated with a strong base to yield the terminal bromoalkyne. By controlling the reaction conditions, it is often possible to stop the reaction at the 1-bromoalkyne stage.[2][7][8][9]

Experimental Protocol: Synthesis of 1-(Bromoethynyl)cyclohexene via Corey-Fuchs Reaction

Materials:



- 1-Cyclohexenecarboxaldehyde
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- · Diethyl ether
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-(2,2-Dibromovinyl)cyclohex-1-ene

- To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.
- Stir the resulting dark red mixture at 0 °C for 30 minutes.
- Add a solution of 1-cyclohexenecarboxaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by adding water and extract with DCM.
- Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.



Purify the crude product by flash column chromatography on silica gel (eluting with hexanes)
 to afford 1-(2,2-dibromovinyl)cyclohex-1-ene.

Step 2: Synthesis of 1-(Bromoethynyl)cyclohexene

- To a stirred solution of 1-(2,2-dibromovinyl)cyclohex-1-ene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq) dropwise.
- Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
- Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- · Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with hexanes)
 to yield 1-(Bromoethynyl)cyclohexene.



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Fig. 1: Synthetic pathway to **1-(Bromoethynyl)cyclohexene**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Bromoethynyl)cyclohexene Derivatives

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[10][11] 1-

(Bromoethynyl)cyclohexene serves as a versatile building block in this reaction, allowing for the introduction of a cyclohexene moiety into the triazole structure. The bromine atom on the



alkyne can be retained in the triazole product, offering a handle for further functionalization, or can be substituted in subsequent cross-coupling reactions.

General Experimental Protocol for CuAAC

Materials:

- 1-(Bromoethynyl)cyclohexene derivative
- Azide (e.g., benzyl azide, phenyl azide, or a functionalized azide)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- tert-Butanol/Water (1:1) or other suitable solvent mixture
- Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
- Brine
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- In a reaction vial, dissolve the **1-(Bromoethynyl)cyclohexene** derivative (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
- In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
- To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
- Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

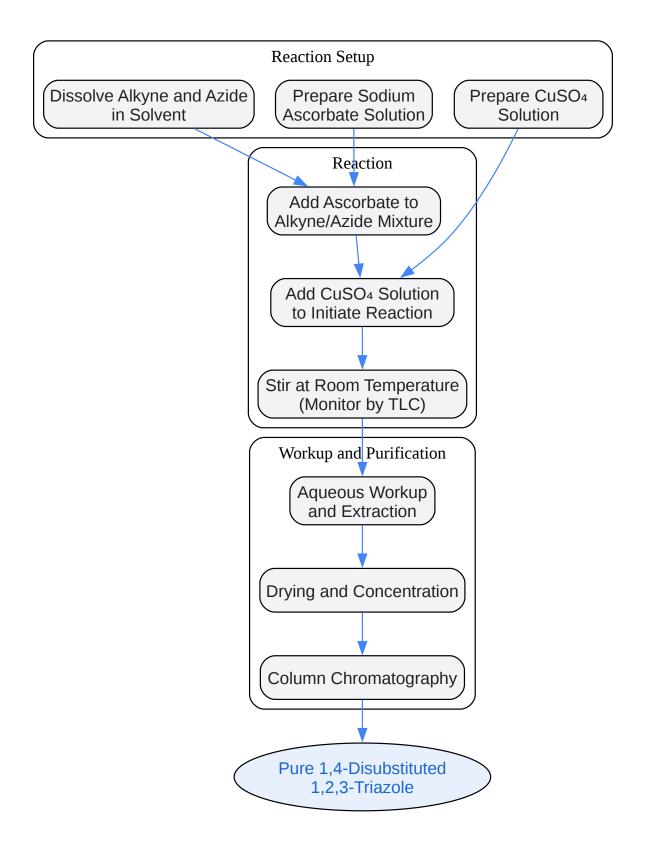




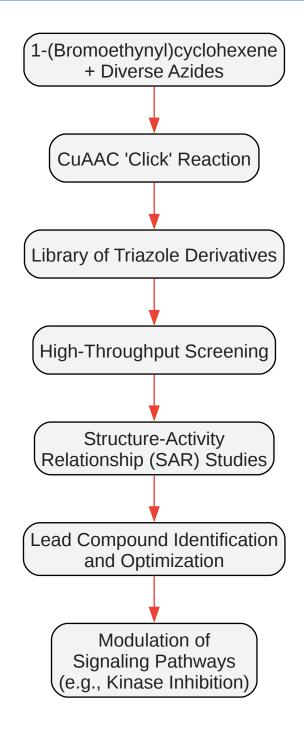


- Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc.
- Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.









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